molecular formula C17H16N2O3 B5068272 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B5068272
M. Wt: 296.32 g/mol
InChI Key: AJJWGTFOFLUYRY-UHFFFAOYSA-N
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Description

2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Reduction of the nitro group to an amine.

    Acylation: Formation of the acetamide group through acylation.

    Methoxylation: Introduction of the methoxy group.

    Cyanation: Introduction of the cyano group.

Each step requires specific reagents and conditions, such as acids for nitration, reducing agents like hydrogen or tin chloride for reduction, and acyl chlorides for acylation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar steps but optimized for efficiency and yield. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

    Hydrolysis: Acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyano and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyano-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(4-cyano-2-methoxyphenoxy)-N-(4-ethylphenyl)acetamide
  • 2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyano group, for example, can enhance its reactivity and potential as a pharmacophore.

Properties

IUPAC Name

2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-3-6-14(7-4-12)19-17(20)11-22-15-8-5-13(10-18)9-16(15)21-2/h3-9H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJWGTFOFLUYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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